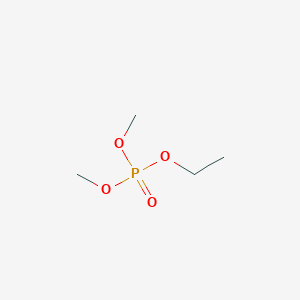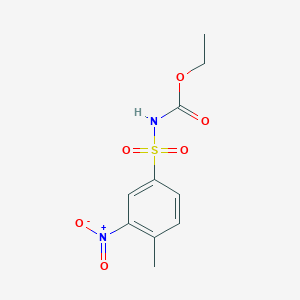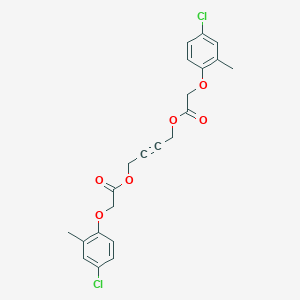
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne, also known as Iodofenphos, is a synthetic organophosphorus compound that has been used as a pesticide. It has been found to have potent insecticidal and acaricidal properties, making it an effective tool for pest control. In recent years, there has been increasing interest in the potential scientific research applications of Iodofenphos due to its unique chemical structure and properties.
作用機序
The mechanism of action of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne is not well understood. However, it is believed to act through inhibition of acetylcholinesterase, an enzyme that is critical for proper neurological function in insects and other pests. This leads to paralysis and ultimately death of the target organism.
生化学的および生理学的効果
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of biochemical and physiological effects. In insects and other pests, it causes paralysis and death through inhibition of acetylcholinesterase. In mammals, it has been found to have potential neurotoxic effects, leading to concerns about its safety for use in pest control.
実験室実験の利点と制限
One advantage of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne for use in lab experiments is its potent insecticidal and acaricidal properties, which make it an effective tool for studying the effects of pesticides on target organisms. However, its potential neurotoxic effects in mammals may limit its usefulness for certain types of experiments.
将来の方向性
There are a number of potential future directions for research on 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne. One area of interest is in the development of new insecticides and acaricides based on its chemical structure and properties. Additionally, further study is needed to better understand its mechanism of action and potential neurotoxic effects in mammals. Finally, research on the potential use of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne in the treatment of certain diseases such as cancer may also be of interest.
合成法
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne can be synthesized through a multi-step process starting with the reaction of 2-methyl-4-chlorophenol with acetic anhydride to form 2-methyl-4-chlorophenoxyacetic acid. This is then reacted with but-2-yne-1,4-diol to form the final product.
科学的研究の応用
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of potential scientific research applications. One area of interest is in the development of new insecticides and acaricides. Its potent insecticidal and acaricidal properties make it a promising candidate for further study in this area. Additionally, 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have potential as a herbicide, as well as in the treatment of certain diseases such as cancer.
特性
CAS番号 |
14569-74-5 |
|---|---|
製品名 |
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne |
分子式 |
C22H20Cl2O6 |
分子量 |
451.3 g/mol |
IUPAC名 |
4-[2-(4-chloro-2-methylphenoxy)acetyl]oxybut-2-ynyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H20Cl2O6/c1-15-11-17(23)5-7-19(15)29-13-21(25)27-9-3-4-10-28-22(26)14-30-20-8-6-18(24)12-16(20)2/h5-8,11-12H,9-10,13-14H2,1-2H3 |
InChIキー |
MDDXOTKGUJAELO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
その他のCAS番号 |
14569-74-5 |
同義語 |
Bis[[(4-chloro-o-tolyl)oxy]acetic acid]2-butyne-1,4-diyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



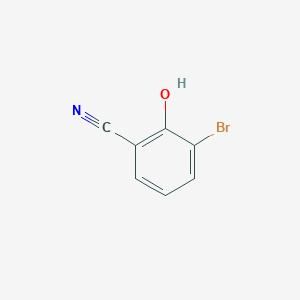
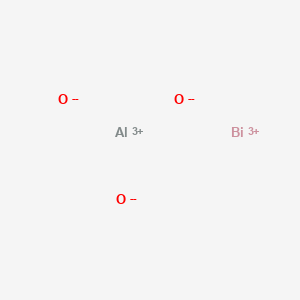
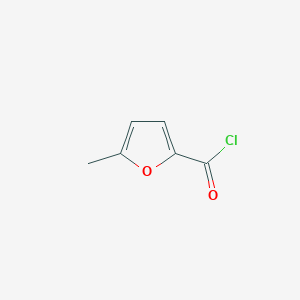
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)

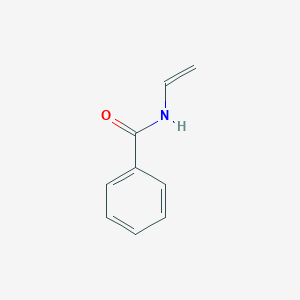
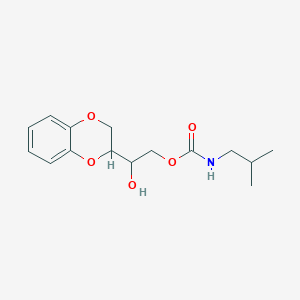
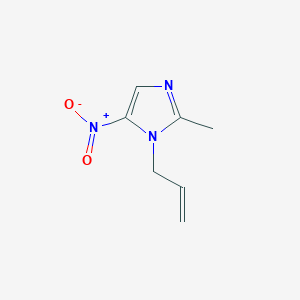
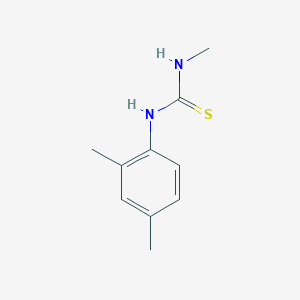
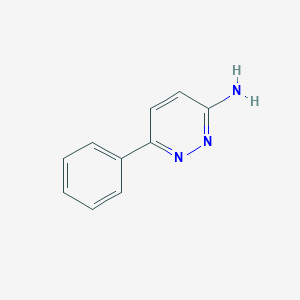
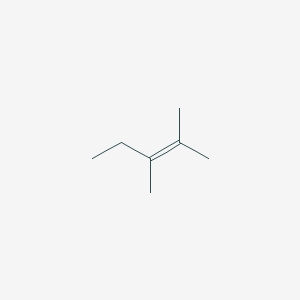
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
